5-Nitro-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2,3-dihydro-1H-inden-1-one consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 177.16 .Physical And Chemical Properties Analysis
5-Nitro-2,3-dihydro-1H-inden-1-one has a molecular weight of 177.16 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Summary of the Application
5-Nitro-2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
Methods of Application or Experimental Procedures
A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
Results or Outcomes
The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
2. Retinoic Acid Receptor α Agonists
Summary of the Application
Indene derivatives, including 5-Nitro-2,3-dihydro-1H-inden-1-one, have been designed and synthesized as Retinoic Acid Receptor α (RARα) agonists .
Methods of Application or Experimental Procedures
The use of receptor binding, cell proliferation, and cell differentiation assays demonstrated that most of these compounds exhibited moderate RARα binding activity and potent antiproliferative activity .
Results or Outcomes
In particular, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid (36d), which showed a moderate binding affinity, exhibited a great potential to induce the differentiation of NB4 cells (68.88% at 5 μM) .
3. Antiviral Studies
Summary of the Application
Indole derivatives, including 5-Nitro-2,3-dihydro-1H-inden-1-one, have been designed and synthesized as potential antiviral agents .
Methods of Application or Experimental Procedures
Various indole derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Results or Outcomes
Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
4. Organic Synthesis
Summary of the Application
5-Nitro-2,3-dihydro-1H-inden-1-one is used in organic synthesis reactions as an oxidizing agent or a starting material for cyclization reactions .
Methods of Application or Experimental Procedures
This compound is used in various organic synthesis reactions .
Results or Outcomes
The outcomes of these reactions depend on the specific reaction conditions and the other reactants involved .
5. Antiviral Activity
Summary of the Application
Indole derivatives, including 5-Nitro-2,3-dihydro-1H-inden-1-one, have been designed and synthesized as potential antiviral agents .
Methods of Application or Experimental Procedures
Various indole derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Results or Outcomes
Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
6. Organic Synthesis
Summary of the Application
5-Nitro-2,3-dihydro-1H-inden-1-one is used in organic synthesis reactions as an oxidizing agent or a starting material for cyclization reactions .
Methods of Application or Experimental Procedures
This compound is used in various organic synthesis reactions .
Results or Outcomes
The outcomes of these reactions depend on the specific reaction conditions and the other reactants involved .
Safety And Hazards
properties
IUPAC Name |
5-nitro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYRNHBUWNTMKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00491979 | |
Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,3-dihydro-1H-inden-1-one | |
CAS RN |
22246-24-8 | |
Record name | 5-Nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00491979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.